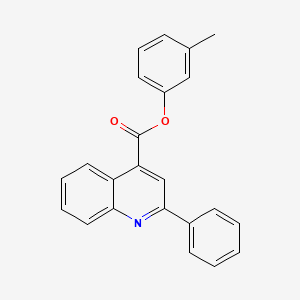

m-Tolyl 2-phenylquinoline-4-carboxylate

Description

Historical Context and Significance of the Quinoline (B57606) Scaffold

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. researchgate.net Shortly after, in 1842, Charles Gerhardt obtained it through the distillation of quinine, a naturally occurring alkaloid from the bark of the Cinchona tree. researchgate.net This connection to quinine, a well-known antimalarial agent, was an early indicator of the quinoline scaffold's immense potential in medicine. nih.gov

The quinoline ring system is not just a synthetic curiosity; it is a recurring motif in over 200 identified biologically active natural alkaloids. researchgate.net Its structural versatility allows for functionalization at various positions, enabling chemists to modulate the biological and physicochemical properties of its derivatives. bldpharm.com This has led to the development of a vast library of quinoline-based compounds with a wide spectrum of pharmacological activities, including antimalarial, anticancer, antibacterial, antiviral, anti-inflammatory, and antihypertensive effects. amazonaws.comnih.govmdpi.com The enduring significance of the quinoline scaffold is underscored by its presence in numerous marketed drugs, solidifying its role as a critical component in the development of therapeutic agents. rsc.orgresearchgate.net

The synthesis of the quinoline core has been a subject of extensive study since the 19th century, leading to the development of several named reactions that are fundamental to organic chemistry. These include the Skraup, Doebner-von Miller, Combes, and Pfitzinger reactions, which provide various routes to substituted quinolines from simple precursors like anilines. researchgate.netnih.govnih.gov

Chemical Importance of Quinoline-4-Carboxylic Acid Derivatives in Synthetic Medicinal Chemistry

Among the vast family of quinoline derivatives, those containing a carboxylic acid group at the 4-position hold a special place in synthetic medicinal chemistry. frontiersin.orgnih.gov Quinoline-4-carboxylic acids are recognized as crucial pharmacophores and versatile intermediates for the synthesis of more complex, biologically active molecules. mdpi.comnih.gov

The synthesis of these derivatives is classically achieved through methods like the Doebner reaction, which involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid, or the Pfitzinger reaction, which uses isatin (B1672199) and a carbonyl compound. nih.govfrontiersin.orgnih.gov These methods allow for the introduction of a wide variety of substituents onto the quinoline core, making them highly valuable for creating libraries of compounds for drug screening. researchgate.net

The presence of the carboxylic acid group provides a convenient handle for further chemical modifications, such as the formation of esters and amides, which can significantly alter a compound's activity, solubility, and pharmacokinetic profile. nih.gov Research has demonstrated that quinoline-4-carboxylic acid derivatives possess a broad range of biological activities, including antiviral, anti-inflammatory, antimicrobial, and antileishmanial properties. nih.gov Their established role as key building blocks continues to make them a focus of research for the development of new therapeutic agents. mdpi.comnih.gov

Research Significance of m-Tolyl 2-Phenylquinoline-4-Carboxylate and Related Analogues

The specific compound, this compound, belongs to the class of 2-phenylquinoline-4-carboxylic acid esters. While detailed research focusing exclusively on this ester is not extensively published, its significance can be understood by examining its constituent parts and related analogues, particularly its precursor acid, 2-(m-tolyl)quinoline-4-carboxylic acid.

Recent research has highlighted the importance of the 2-substituted phenylquinoline-4-carboxylic acid framework as a "cap" moiety in the design of novel histone deacetylase (HDAC) inhibitors for cancer therapy. In one such study, 2-(m-tolyl)quinoline-4-carboxylic acid was synthesized as a key intermediate. The design strategy leverages the bulky, hydrophobic nature of this structural group to interact with residues at the opening of the HDAC active site. The development of selective HDAC inhibitors is a major goal in oncology, as they can regulate gene expression and induce cell cycle arrest and apoptosis in cancer cells. frontiersin.org The use of 2-(m-tolyl)quinoline-4-carboxylic acid in this context establishes its importance as a precursor for potential epigenetic cancer therapies.

Analogues of this compound class have also been investigated for other therapeutic applications. For instance, 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been identified as potent tubulin polymerization inhibitors, another key strategy in cancer treatment. nih.gov Other related structures have been explored as neurokinin-3 (NK-3) receptor antagonists and multidrug resistance protein 2 (MRP2) inhibitors. The 2-phenylquinoline-4-carboxylic acid scaffold is also a known pharmacophore for antibacterial agents.

The research into these related analogues underscores the therapeutic potential of the 2-phenylquinoline-4-carboxylate core. The specific introduction of the m-tolyl group is a strategic chemical modification intended to fine-tune the molecule's steric and electronic properties to optimize its interaction with a biological target. Therefore, this compound represents a compound of interest for further investigation within these research domains, particularly in the development of new anticancer agents.

Data Tables

Physicochemical and Spectroscopic Data for 2-(m-Tolyl)quinoline-4-carboxylic acid

This table presents data for the direct precursor to this compound.

| Property | Value | Source |

| Molecular Formula | C₁₇H₁₃NO₂ | |

| Appearance | White solid | |

| Synthesis Method | Pfitzinger reaction (from isatin and 1-(m-tolyl)ethan-1-one) | |

| HRMS [M+H]⁺ (calc.) | 264.09798 | |

| HRMS [M+H]⁺ (found) | 264.10056 | |

| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 14.00 (s, 1H), 8.65 (d, J = 8.6 Hz, 1H), 8.45 (s, 1H), 8.21–8.09 (m, 4H), 7.87 (t, J = 7.7 Hz, 1H), 7.72 (t, J = 7.6 Hz, 1H), 7.50 (d, J = 7.4 Hz, 1H), 2.45 (s, 3H) |

Structure

3D Structure

Properties

CAS No. |

355433-41-9 |

|---|---|

Molecular Formula |

C23H17NO2 |

Molecular Weight |

339.4 g/mol |

IUPAC Name |

(3-methylphenyl) 2-phenylquinoline-4-carboxylate |

InChI |

InChI=1S/C23H17NO2/c1-16-8-7-11-18(14-16)26-23(25)20-15-22(17-9-3-2-4-10-17)24-21-13-6-5-12-19(20)21/h2-15H,1H3 |

InChI Key |

SQNHGOIFALXUKW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)OC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies for M Tolyl 2 Phenylquinoline 4 Carboxylate and Its Core Structures

Established Reaction Pathways for 2-Phenylquinoline-4-Carboxylic Acids

The construction of the 2-phenylquinoline-4-carboxylic acid skeleton is a well-documented process in organic synthesis, with several classical and contemporary methods available.

The Pfitzinger reaction is a cornerstone method for synthesizing quinoline-4-carboxylic acids and their derivatives. wikipedia.orgresearchgate.net The reaction involves the condensation of isatin (B1672199) or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a strong base. wikipedia.orgresearchgate.net To obtain the 2-phenylquinoline-4-carboxylic acid core, isatin is reacted with acetophenone (B1666503). frontiersin.orgnih.gov

The reaction mechanism commences with the hydrolysis of the amide bond in isatin by a base, such as potassium hydroxide (B78521), to form an intermediate keto-acid. wikipedia.org This intermediate then reacts with the carbonyl group of acetophenone to form an imine, which tautomerizes to an enamine. The subsequent intramolecular cyclization of the enamine onto the aromatic ring, followed by dehydration, yields the final 2-phenylquinoline-4-carboxylic acid. wikipedia.org

A general representation of the Pfitzinger reaction is as follows:

Reactants : Isatin and Acetophenone

Reagent : Potassium Hydroxide (KOH) in a solvent like ethanol (B145695).

Conditions : The mixture is typically refluxed at elevated temperatures (e.g., 85°C) for several hours. frontiersin.org

Product : 2-Phenylquinoline-4-carboxylic acid.

A variation known as the Halberkann variant involves the reaction of N-acyl isatins with a base to produce 2-hydroxy-quinoline-4-carboxylic acids. wikipedia.org The Pfitzinger reaction's utility is demonstrated in its application for creating a variety of substituted quinoline-4-carboxylic acids, which are valuable precursors in medicinal chemistry. frontiersin.orgnih.gov

Table 1: Pfitzinger Reaction for 2-Phenylquinoline-4-carboxylic Acid

| Reactant 1 | Reactant 2 | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Isatin | Acetophenone | KOH, EtOH, 85°C, 8h | 2-Phenylquinoline-4-carboxylic acid | 35% | frontiersin.org |

The Doebner reaction provides an alternative and direct route to 2-substituted quinoline-4-carboxylic acids. wikipedia.org This reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid. wikipedia.org For the synthesis of 2-phenylquinoline-4-carboxylic acid, the reactants are aniline (B41778), benzaldehyde (B42025), and pyruvic acid. scientific.netnih.gov

Two primary mechanisms have been proposed for the Doebner reaction. wikipedia.org

The first pathway begins with an aldol (B89426) condensation between the enol form of pyruvic acid and benzaldehyde. This is followed by a Michael addition of aniline to the resulting unsaturated keto-acid. Cyclization and subsequent dehydration then form the quinoline (B57606) ring.

The alternative mechanism suggests the initial formation of a Schiff base from the reaction of aniline and benzaldehyde. This imine then reacts with the enol of pyruvic acid, leading to the same cyclized product after dehydration.

Modern modifications to the Doebner reaction have focused on improving efficiency and environmental friendliness. For instance, the use of a catalytic amount (15 mol%) of iron(III) trifluoromethanesulfonate (B1224126) [Fe(OTf)3] in ethanol under reflux conditions has been shown to produce 2-phenylquinoline-4-carboxylic acid in a one-pot procedure with short reaction times (3 hours). scientific.net

Table 2: Catalyzed Doebner Reaction Parameters

| Amine | Aldehyde | Acid | Catalyst | Conditions | Product | Reference |

|---|---|---|---|---|---|---|

| Aniline | Benzaldehyde | Pyruvic Acid | Fe(OTf)3 (15 mol%) | Ethanol, 80°C, 3h | 2-Phenylquinoline-4-carboxylic acid | scientific.net |

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov The Doebner reaction, as described above, is a classic example of a three-component reaction used for quinoline synthesis. scientific.netacs.org

These one-pot syntheses are advantageous due to their atom economy, reduced number of purification steps, and lower consumption of solvents and energy. scientific.net The synthesis of 2-phenylquinoline (B181262) via MCRs can be achieved by reacting aniline, benzaldehyde, and pyruvic acid, often facilitated by a catalyst to drive the reaction to completion. researchgate.net The development of novel catalysts and reaction conditions continues to expand the scope and applicability of MCRs for generating diverse quinoline libraries. The Povarov reaction, discussed later, can also be performed as a multicomponent reaction, combining an amine, an aldehyde, and an alkene in a single step. wikipedia.orgsci-rad.com

Esterification Approaches for Quinoline-4-Carboxylate (B1235159) Esters

Once 2-phenylquinoline-4-carboxylic acid is obtained, the final step is the esterification with m-cresol (B1676322) (3-methylphenol) to yield m-tolyl 2-phenylquinoline-4-carboxylate. This transformation can be accomplished through several methods.

Chlorotrimethylsilane (TMSCl) is an effective reagent for the esterification of carboxylic acids. nih.govunirioja.es In this process, TMSCl typically plays a dual role: it acts as a dehydrating agent by scavenging the water produced during the reaction and as an acid catalyst, often by generating HCl in situ when reacting with the alcohol. nih.gov

The general procedure involves reacting the carboxylic acid (2-phenylquinoline-4-carboxylic acid) with an excess of the alcohol (m-cresol) in the presence of TMSCl. nih.govunirioja.es The reaction can often be performed under mild conditions. An alternative approach involves a TMSCl-mediated Pfitzinger-type reaction, where N,N-dimethylenaminones and substituted isatins react in an alcohol solvent to directly afford the corresponding quinoline-4-carboxylic ester in a one-step process. acs.orgresearchgate.net

Table 3: General Conditions for TMSCl-Promoted Esterification

| Carboxylic Acid | Alcohol | Reagent | Key Features | Reference |

|---|---|---|---|---|

| R-COOH | R'-OH | TMSCl | Acts as dehydrating agent and acid catalyst. | nih.gov |

| Functionalized Carboxylic Acids | Various Alcohols | TMSCl | Tolerates various functional groups. | unirioja.es |

A more advanced and conceptually novel approach to synthesizing quinoline-4-carboxylate esters directly is through a modified Povarov reaction. rsc.orgrsc.org The Povarov reaction is a formal [4+2] cycloaddition between an N-arylimine and an electron-rich alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. wikipedia.orgsci-rad.com

In a specific adaptation, N-arylalanine esters are used as the sole carbon source. rsc.orgrsc.org Through aerobic oxidation of the sp³ C-H bonds, the N-arylalanine ester generates both the required N-arylimine and its enamine tautomer in situ. The subsequent intramolecular Povarov reaction between these transient species delivers the desired quinoline-4-carboxylate ester directly in high yields. rsc.orgrsc.org This method cleverly bypasses the traditional multi-step sequence of forming the quinoline acid and then performing a separate esterification step, representing a highly efficient and atom-economical route to the quinoline ester framework. rsc.org

General Esterification of Quinoline-4-Carboxylic Acids

The final step in the synthesis of this compound is the esterification of the 2-phenylquinoline-4-carboxylic acid with m-cresol. A common and well-established method for this transformation is the Fischer-Speier esterification, often referred to as Fischer esterification. mdpi.comresearchgate.netnih.gov This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol to produce an ester and water. mdpi.commasterorganicchemistry.com

The general mechanism for the Fischer esterification proceeds through several key steps:

Protonation of the carbonyl oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.comrsc.org This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. rsc.org

Nucleophilic attack by the alcohol: The alcohol (in this case, m-cresol) acts as a nucleophile and attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. researchgate.netrsc.org

Proton transfer: A proton is transferred from the newly added hydroxyl group to one of the original hydroxyl groups of the carboxylic acid.

Elimination of water: The protonated hydroxyl group is a good leaving group and is eliminated as a molecule of water.

Deprotonation: The final step involves the deprotonation of the resulting protonated ester to yield the final ester product and regenerate the acid catalyst. researchgate.netrsc.org

To drive the equilibrium towards the formation of the ester, the reaction is often carried out using an excess of the alcohol or by removing the water as it is formed, for instance, through azeotropic distillation. researchgate.netmasterorganicchemistry.com A general procedure for the esterification of 2-phenylquinoline-4-carboxylic acid involves refluxing the carboxylic acid in an alcohol, such as ethanol, in the presence of a catalytic amount of concentrated sulfuric acid for several hours. rasayanjournal.co.in For the synthesis of this compound, ethanol would be replaced with m-cresol. The direct esterification of phenols, such as m-cresol, with carboxylic acids can be achieved by heating the reactants in the presence of a strong acid catalyst. google.com

Modern Synthetic Strategies and Methodological Advancements

While classical methods for quinoline synthesis remain valuable, contemporary research has focused on developing more efficient, versatile, and environmentally benign methodologies. These advancements often rely on the use of sophisticated catalytic systems to promote the desired transformations under milder conditions and with greater control over selectivity.

Catalytic Systems in Quinoline Derivative Synthesis

The development of novel catalysts has been a driving force in the evolution of quinoline synthesis. These catalysts offer alternative reaction pathways, often leading to higher yields, shorter reaction times, and broader substrate scope compared to traditional methods.

Transition metals, particularly palladium, copper, and gold, have emerged as powerful catalysts for the synthesis of quinoline derivatives. These metals can facilitate a variety of bond-forming reactions that are central to the construction of the quinoline scaffold.

Palladium: Palladium-catalyzed reactions are widely used in organic synthesis due to their mild reaction conditions and tolerance of various functional groups. nih.gov Palladium catalysts have been employed in the synthesis of quinolin-2(1H)-ones and quinolin-4(1H)-ones through coupling and cyclization reactions. nih.gov For instance, a tandem Pd(0)-catalyzed amidation/aldol condensation of aryl halides with acetamides has been developed for the synthesis of quinolin-2(1H)-ones. nih.gov

Copper: Copper catalysts are often used in conjunction with other metals or as the primary catalyst in various quinoline syntheses. For example, copper acetate (B1210297) has been used to catalyze a one-pot reaction generating 3-substituted quinoline derivatives from saturated ketones and anthranils. mdpi.com

Gold: Gold catalysis has gained significant attention for its ability to activate alkynes and other functional groups towards nucleophilic attack. rsc.org Gold-catalyzed auto-tandem catalysis has been developed for the synthesis of 2-aryl-substituted quinolines from anilines bearing an acetal (B89532) moiety and aryl alkynes. researchgate.net This process involves a formal [4+2]-cycloaddition. researchgate.net Recent reviews have highlighted the advancements in gold-catalyzed synthesis of quinoid heteroaryls, emphasizing the rapid, efficient, and economical nature of these protocols. nih.gov

Lewis acids are effective catalysts for a variety of organic transformations, including the synthesis of quinolines. They function by activating substrates towards nucleophilic attack.

Indium Trichloride (B1173362) (InCl₃): Indium trichloride has been utilized as an efficient catalyst for the sequential reaction of aromatic amines, aromatic aldehydes, and functionalized alkynes to form new quinoline derivatives. nih.gov It has also been used as a catalyst for the solvent-free synthesis of quinoline derivatives. researchgate.net

Ytterbium Triflate (Yb(OTf)₃): Ytterbium(III) triflate is a water-tolerant Lewis acid that has been successfully used to catalyze the Friedländer annulation for the synthesis of quinolines from 2-aminoarylketones and carbonyl compounds. researchgate.net Metal triflates, in general, are known for their high Lewis acidity and thermal stability, making them suitable for various organic reactions under mild conditions. nih.gov

In recent years, solid acid nanocatalysts have gained prominence as environmentally friendly and reusable alternatives to homogeneous catalysts. Their high surface area and tunable acidity make them highly efficient for various organic syntheses, including the construction of quinoline rings.

Several types of solid acid nanocatalysts have been reported for quinoline synthesis. For instance, sulfamic acid-supported Fe₃O₄@SiO₂ nanoparticles have been used as a solid acid catalyst for the Friedländer synthesis of quinolines. nih.gov Another example is the use of trifluoroacetic acid-immobilized Fe₃O₄@SiO₂-APTES nanocatalysts for the solvent-free Friedländer quinoline synthesis. nih.gov These magnetic nanocatalysts can be easily recovered and reused, adding to the sustainability of the process. The use of nanocatalysts often allows for reactions to be carried out under milder conditions and in shorter reaction times, with high yields of the desired quinoline derivatives. nih.gov

Ionic liquids (ILs) have emerged as green and recyclable reaction media and catalysts for a wide range of organic reactions. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solvent properties, make them attractive alternatives to volatile organic solvents.

In the context of quinoline synthesis, ionic liquids have been employed as both the solvent and the catalyst. For example, the Friedländer synthesis of quinolines has been successfully carried out using a Brønsted-acidic ionic liquid as the catalyst. semanticscholar.org Some studies have shown that enzymes, such as α-chymotrypsin, exhibit enhanced catalytic activity in an ionic liquid aqueous solution for the Friedländer reaction, leading to excellent yields under milder conditions. mdpi.comndl.gov.in Metal-free synthetic protocols for constructing substituted quinolines from anilines and phenylacetaldehydes have also been developed using imidazolium (B1220033) cation-based ionic liquids as the reaction medium. acs.org

Organocatalysis and Photocatalysis

The synthesis of quinoline derivatives, a core structure in many biologically active compounds, has been significantly advanced through the use of organocatalysis and photocatalysis. These methodologies offer greener and more efficient alternatives to traditional metal-catalyzed reactions. nih.gov

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. In the context of quinoline synthesis, organocatalysts have been effectively employed in reactions like the Friedländer and Povarov reactions. tandfonline.comacs.org For instance, chiral phosphoric acid has been used as an efficient organocatalyst in the atroposelective Friedländer heteroannulation reaction of 2-aminoaryl ketones with α-methylene carbonyl derivatives, yielding enantioenriched axially chiral 4-arylquinolines with high yields and enantioselectivities (up to 94% yield and 97% ee). nih.gov This approach highlights the potential of organocatalysis in creating complex and stereochemically defined quinoline structures. acs.org Furthermore, organocatalytic methods have been developed for the synthesis of functionalized quinolines, emphasizing metal-free approaches. nih.gov

Photocatalysis leverages light energy to drive chemical transformations, often under mild conditions. dechema.de This has been applied to quinoline synthesis through various strategies. One approach involves the photocatalytic dehydrogenation of N-alkyl anilines to form imines, which then undergo further reactions to yield quinolines. acs.org A dual-catalyst system, comprising a photocatalyst and a proton reduction cocatalyst, can be used for the synthesis of quinolines from N-alkyl anilines or from anilines and aldehydes via the Povarov reaction, producing H₂ as a byproduct under oxidant-free conditions. acs.org Another innovative photocatalytic method involves the synthesis of quinolin-2(1H)-ones from readily available quinoline-N-oxides in a highly atom-economical process with low catalyst loading and high yields. rsc.org Iron-catalyzed, visible-light-driven decarboxylation reactions have also been utilized for the hydroxyalkylation of quinolines. mdpi.com

The synergy between photocatalysis and organocatalysis is also being explored. For example, the combination of a photocatalyst with an acid catalyst can facilitate the synthesis of quinolines directly from nitroaromatic compounds and alcohols. dechema.de These methods underscore the growing importance of organocatalysis and photocatalysis in the development of sustainable and efficient synthetic routes to quinoline-based molecules.

Brønsted Acid Catalysis

Brønsted acid catalysis represents a significant and often more environmentally benign approach to the synthesis of quinolines compared to many traditional methods that rely on harsh reagents or metal catalysts. rsc.org This methodology utilizes a proton donor (the Brønsted acid) to catalyze key steps in the quinoline ring formation.

A notable application of Brønsted acid catalysis is in the Friedländer synthesis, where 2-aminoarylketones condense with β-ketoesters or ketones. tandfonline.com Catalysts such as 4-toluenesulfonic acid (TsOH·H₂O) have proven to be highly effective, enabling the reaction to proceed under mild conditions with operational simplicity and excellent yields. tandfonline.com For example, using 20 mol% of TsOH·H₂O in ethanol at 80 °C has been established as an optimized condition for this transformation. tandfonline.com

Furthermore, Brønsted acids have been instrumental in developing metal- and solvent-free syntheses of quinolines. rsc.orgrsc.org One such method involves the cyclization of N-alkyl anilines with alkynes or alkenes in the presence of an oxygen atmosphere as the oxidant. rsc.orgrsc.org This approach is lauded for its efficiency, environmental friendliness, and the wide availability of starting materials. rsc.org The reactions tolerate various functional groups on the benzene (B151609) rings, including methyl, fluoro, chloro, bromo, methoxy (B1213986), and ester groups, and proceed in satisfactory to excellent yields. rsc.orgrsc.org

In the context of asymmetric synthesis, Brønsted acids have been used to activate quinoline substrates for iridium-catalyzed asymmetric hydrogenation. dicp.ac.cn The addition of a catalytic amount of a Brønsted acid, such as piperidine (B6355638) triflate, can significantly improve both the reactivity and enantioselectivity of the hydrogenation process, leading to the formation of chiral tetrahydroquinolines with high enantiomeric excess. dicp.ac.cn This highlights the versatility of Brønsted acid catalysis in not only promoting the formation of the quinoline core but also in enabling the synthesis of stereochemically enriched derivatives.

Green Chemistry Principles in Synthesis

The application of green chemistry principles to the synthesis of this compound and its foundational quinoline structures is a important area of research. These principles aim to reduce the environmental impact of chemical processes by utilizing more efficient and less hazardous methodologies.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. lew.robenthamdirect.com This technology has been successfully applied to the synthesis of quinoline-4-carboxylic acids and their derivatives, which are key precursors to this compound. researchgate.netresearchgate.net

One prominent example is the use of microwave irradiation in the Doebner reaction, a three-component reaction involving an aromatic aldehyde, a substituted aniline, and pyruvic acid. researchgate.net The use of p-toluenesulfonic acid (p-TSA) as an organocatalyst under microwave irradiation provides a green and efficient route to quinoline-4-carboxylic acid derivatives. researchgate.net This method offers several advantages, including high yields, a simple work-up procedure, and the avoidance of hazardous organic solvents. researchgate.net

Similarly, the Pfitzinger reaction, which involves the condensation of isatin with a carbonyl compound, has been adapted for microwave synthesis. nih.govmdpi.com For instance, reacting isatin with sodium pyruvate (B1213749) in an aqueous solution of sodium hydroxide under microwave irradiation can produce quinoline-2,4-dicarboxylic acids, which can then be selectively decarboxylated at the 2-position under further microwave heating to yield quinoline-4-carboxylic acids. nih.govmdpi.com A modified Pfitzinger reaction using microwave technology has been reported for the synthesis of 2-(4-methylphenyl)quinoline-4-carboxylic acid, a close analog of the core structure of the target compound. nih.gov

The synthesis of quinoline-4-carboxylate esters has also been achieved rapidly under microwave conditions. The reaction of N-arylbenzaldimines with 2-methoxy acrylates or acrylamides, catalyzed by indium(III) chloride, can be completed within minutes with the aid of microwave irradiation. nih.gov

The following table summarizes representative examples of microwave-assisted synthesis of quinoline-4-carboxylic acid derivatives:

| Starting Materials | Catalyst/Conditions | Product | Yield | Reaction Time |

| Aromatic aldehyde, substituted aniline, pyruvic acid | p-TSA, microwave | Quinoline-4-carboxylic acid derivatives | High | Short |

| Isatin, sodium pyruvate | NaOH, microwave, then heat | Quinoline-4-carboxylic acids | Very good | Short |

| Isatin, acetophenone | KOH, aqueous ethanol, microwave | 2-Phenylquinoline-4-carboxylic acid derivatives | Not specified | 12 min |

| N-arylbenzaldimines, 2-methoxy acrylates/acrylamides | InCl₃, acetonitrile, microwave | Quinoline-4-carboxylic acid derivatives | Up to 57% | 3 min |

These examples demonstrate the significant advantages of microwave-assisted synthesis in terms of efficiency and adherence to green chemistry principles for the production of key intermediates for this compound. benthamdirect.com

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis has gained recognition as an environmentally friendly method for promoting chemical reactions. nih.gov This technique utilizes the energy of ultrasonic waves to create acoustic cavitation, which can lead to enhanced reaction rates, higher yields, and milder reaction conditions. The application of ultrasound has been explored in the synthesis of various quinoline derivatives, showcasing its potential as a green chemistry tool. nih.gov

Studies have demonstrated that ultrasound irradiation offers significant advantages in the synthesis of hybrid quinoline structures. nih.gov For instance, in the N-acylation of 8-aminoquinoline (B160924) and subsequent metal complexation, the use of ultrasound has been shown to dramatically decrease reaction times—in some cases by as much as 150-fold for complexation—and increase yields compared to conventional methods. nih.govnih.gov This acceleration of the reaction also leads to a significant reduction in energy consumption and the amount of solvent required, aligning with the principles of green chemistry. nih.gov

While direct ultrasound-assisted synthesis of this compound is not extensively documented, the successful application of this technique to the formation of related quinoline scaffolds suggests its applicability. For example, ultrasound has been effectively used in the synthesis of piperidinyl-quinoline acylhydrazones and hybrid quinoline-imidazole derivatives. mdpi.comresearchgate.net In these cases, ultrasound-assisted methods have provided excellent yields in a fraction of the time required by conventional heating. mdpi.comresearchgate.net

The following table highlights the benefits of ultrasound-assisted synthesis in the context of quinoline chemistry:

| Reaction Type | Key Advantages of Ultrasound Irradiation |

| N-acylation and complexation of quinoline derivatives | Higher yields, dramatically reduced reaction times, decreased solvent usage, lower energy consumption. nih.govnih.gov |

| Synthesis of piperidinyl-quinoline acylhydrazones | Excellent yields in 4-6 minutes. mdpi.com |

| Synthesis of hybrid quinoline-imidazole derivatives | Significant reduction in reaction time (e.g., from 48-96 hours to 1-2 hours), decreased energy consumption, and slightly increased yields. researchgate.net |

These findings underscore the potential of ultrasound-assisted synthesis as a green and efficient alternative for the preparation of complex quinoline derivatives, including the precursors to this compound.

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce the environmental impact associated with the use of volatile and often hazardous organic solvents. researchgate.net This approach has been successfully applied to the synthesis of quinoline derivatives, offering a more sustainable alternative to traditional methods. researchgate.netrsc.org

Several synthetic strategies for quinolines have been adapted to run under solvent-free conditions. For example, the Friedländer annulation, a classic method for quinoline synthesis, can be performed efficiently without a solvent. mdpi.com One such method employs a reusable solid catalyst, silica-propylsulfonic acid, and works well under both microwave irradiation and conventional heating. researchgate.net

The use of tin(II) chloride dihydrate as a catalyst allows for the synthesis of a variety of polysubstituted quinolines at room temperature in short reaction times with excellent yields and purity, all without the need for a solvent. researchgate.net Another approach involves the reaction of 2-aminobenzaldehydes with allenoates, which can be catalyzed by a substoichiometric amount of an ionic liquid under solvent-free conditions, resulting in short reaction times and high yields. mdpi.com

Furthermore, multicomponent reactions under solvent-free conditions provide a powerful tool for the synthesis of complex quinoline structures. For instance, the reaction of anilines, aldehydes, and alkynes can be catalyzed by zinc(II) triflate without any solvent or inert atmosphere, offering a ligand- and co-catalyst-free synthesis of 2,3-disubstituted quinolines. rsc.org

The table below summarizes some examples of solvent-free synthesis of quinoline derivatives:

| Reaction Type | Catalyst/Conditions | Product | Key Advantages |

| Friedländer Annulation | Silica-propylsulfonic acid, microwave or conventional heating | Substituted quinolines | Reusable catalyst, good to excellent yields. researchgate.net |

| Condensation Reaction | Tin(II) chloride dihydrate, room temperature | Polysubstituted quinolines | Mild conditions, short reaction times, excellent yields and purity. researchgate.net |

| Reaction of 2-aminobenzaldehydes with allenoates | Ionic liquid [bmim]HSO₄ | Quinolines | Short reaction time, high yields. mdpi.com |

| Multicomponent reaction of anilines, aldehydes, and alkynes | Zinc(II) triflate | 2,3-Disubstituted quinolines | Ligand- and co-catalyst-free, inert atmosphere not required. rsc.org |

Aqueous Reaction Media

The use of water as a reaction medium is a key principle of green chemistry, as it is a non-toxic, non-flammable, and readily available solvent. The synthesis of quinoline derivatives in aqueous media has been explored as a sustainable alternative to traditional methods that often rely on volatile organic solvents. rsc.org

One notable example is the Pfitzinger reaction for the synthesis of quinoline-4-carboxylic acids. This reaction can be carried out by refluxing isatin with an enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification. rsc.org This method provides good to excellent yields of the desired quinoline-4-carboxylic acids. rsc.org The use of enaminones in this aqueous system is reported to improve the yield and practicality of the reaction compared to using 1,3-dicarbonyl compounds. rsc.org

Another approach involves the synthesis of 2-sulfonylquinolines from quinoline N-oxides. This transformation can be achieved in water using sodium sulfinate and TsCl under metal-free and oxidant-free conditions. rsc.org Alternatively, an organic dye can be used as a catalyst for the reaction of quinoline N-oxide with sulfonic acid in an aqueous medium. rsc.org

The use of magnetically recoverable and reusable catalysts, such as CuFe₂O₄ nanoparticles, has also been demonstrated for the synthesis of quinoline derivatives in aqueous media, further enhancing the green credentials of the process. acs.org

The following table provides examples of quinoline synthesis in aqueous media:

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Pfitzinger Reaction | Isatin, enaminone | Aqueous KOH or NaOH, reflux | Quinoline-4-carboxylic acids |

| Sulfonylation | Quinoline N-oxide, sodium sulfinate | TsCl, water | 2-Sulfonylquinolines |

| Sulfonylation | Quinoline N-oxide, sulfonic acid | Organic dye, water | 2-Sulfonylquinolines |

| General Quinoline Synthesis | Various starting materials | CuFe₂O₄ nanoparticles, aqueous media | Quinoline derivatives |

These examples highlight the viability of using water as a solvent for the synthesis of quinoline cores, contributing to the development of more environmentally friendly synthetic routes for compounds like this compound.

One-Pot Synthetic Procedures

One-pot syntheses of quinoline-4-carboxylic acids have been developed using various catalysts to improve yields and reaction conditions. For instance, iron(III) trifluoromethanesulfonate [Fe(OTf)3] has been demonstrated as an effective catalyst in a one-pot Doebner reaction involving aniline, benzaldehyde, and pyruvic acid. This method is noted for its concise one-pot conditions and high atom economy.

Furthermore, the concept of one-pot synthesis has been extended to the formation of quinoline-4-carboxylic ester linked covalent organic frameworks (COFs) through a Doebner–von Miller reaction. rsc.org This demonstrates the versatility of one-pot strategies in creating complex quinoline-based structures. While a direct one-pot synthesis of this compound from the fundamental starting materials has not been extensively documented, the existing procedures for the synthesis of the carboxylic acid core in one pot provide a strong foundation. The subsequent esterification with m-cresol could potentially be integrated into a sequential one-pot process.

A notable one-pot approach involves the Doebner reaction to form the quinoline-4-carboxylic acid, followed by an in-situ esterification. The mechanism of the three-component Doebner reaction is believed to proceed through the reversible formation of an imine, followed by the irreversible formation of the quinoline ring system. nih.gov The addition of glacial acetic acid has been found to be crucial for the successful synthesis in some one-pot Doebner protocols. nih.gov

The following table summarizes representative one-pot synthetic approaches for the formation of the 2-phenylquinoline-4-carboxylic acid scaffold.

Table 1: One-Pot Synthetic Procedures for 2-Phenylquinoline-4-Carboxylic Acid

| Reactants | Catalyst/Solvent | Conditions | Product | Key Features |

|---|---|---|---|---|

| Aniline, Benzaldehyde, Pyruvic Acid | Iron(III) trifluoromethanesulfonate [Fe(OTf)3] | - | 2-Phenylquinoline-4-carboxylic acid | Effective catalysis with Fe(OTf)3 in a one-pot setup. |

| 1,3,5-Tris(4-aminophenyl)benzene, Terephthaldehyde, Pyruvic Acid | o-DCB/n-BuOH, Glacial Acetic Acid, O2 | 120 °C, 72 h | Quinoline-linked COF | One-pot Doebner reaction for COF synthesis; requires glacial acetic acid and an oxidant. nih.gov |

| 1,3,5-Triformylbenzene, 1,4-Diaminobenzene, Pyruvic Acid | 1,4-Dioxane, Glacial Acetic Acid, O2 | 120 °C, 3 days | Quinoline-linked COF | Applicable to different starting monomers for COF construction. nih.gov |

Challenges and Optimizations in Synthetic Protocols

The synthesis of this compound and its core structures, primarily through the Pfitzinger and Doebner reactions, is accompanied by several challenges that necessitate optimization of the synthetic protocols.

A significant challenge in the Pfitzinger reaction, which involves the condensation of an isatin with a carbonyl compound, is the potential for low yields and difficult purification due to the formation of resinous by-products. researchgate.net The reaction is typically carried out in the presence of a strong base, which can lead to harsh reaction conditions. researchgate.netnih.gov Large-scale synthesis using the Pfitzinger method can be particularly problematic, with issues arising from poor yields, stringent reaction conditions, and the generation of multiple by-products due to positional isomerism, which complicates purification and analytical assessment. researchgate.net For instance, the synthesis of 2-phenylquinoline-4-carboxylic acid via the Pfitzinger reaction of isatin and acetophenone in the presence of potassium hydroxide has been reported with yields around 35%. nih.gov

Optimizations for the Pfitzinger reaction have included the use of microwave irradiation to potentially shorten reaction times and improve yields. nih.gov An improved Pfitzinger reaction has also been reported that allows for the direct synthesis of quinoline-4-carboxylic esters.

The Doebner reaction, while a versatile three-component method, also presents its own set of challenges. A primary issue is the potential for low yields, especially when using anilines with electron-withdrawing groups. nih.gov The reaction is also known to produce by-products, which can complicate the isolation of the desired product. sci-hub.se For example, the reaction of aniline, 2-nitrobenzaldehyde, and pyruvic acid with a catalytic amount of trifluoroacetic acid in ethanol under reflux resulted in low product yields, necessitating flash column chromatography for purification. nih.gov

A key optimization for the Doebner reaction has been the careful selection of the catalyst and solvent system. Replacing trifluoroacetic acid with glacial acetic acid and using the latter as the solvent instead of ethanol has been shown to be favorable for the reaction. nih.gov Furthermore, a Doebner hydrogen-transfer reaction has been developed that gives good yields for anilines possessing both electron-withdrawing and electron-donating groups, and is also suitable for large-scale synthesis. nih.gov The order of mixing the reactants has also been identified as a critical factor in determining the product distribution in the Doebner reaction. sci-hub.se

The challenges of scaling up these reactions from the laboratory to industrial production are also significant. Issues that may not be apparent at the gram scale, such as heat transfer, mixing, and impurity profiles, can become major obstacles at a larger scale. drugdiscoverytrends.com The development of a crystallization process that consistently yields the desired polymorph and particle size distribution is also a critical challenge in process scale-up. drugdiscoverytrends.com

Table 2: Challenges and Optimizations in the Synthesis of 2-Phenylquinoline-4-Carboxylate Derivatives

| Synthetic Step | Challenge | Optimization Strategy |

|---|---|---|

| Pfitzinger Reaction | Low yields, resinous by-products, harsh basic conditions. researchgate.net | Use of microwave irradiation to improve reaction efficiency. nih.gov |

| Difficulty in large-scale synthesis and purification. researchgate.net | Development of improved Pfitzinger protocols for direct ester synthesis. | |

| Doebner Reaction | Low yields with certain substituted anilines. nih.gov | Development of a hydrogen-transfer variant for broader substrate scope. nih.gov |

| Formation of by-products complicating purification. sci-hub.senih.gov | Optimization of catalyst (e.g., glacial acetic acid instead of trifluoroacetic acid) and solvent. nih.gov | |

| Controlling the order of reactant addition. sci-hub.se | ||

| Esterification | Slow reaction between carboxylic acids and phenols. libretexts.org | Conversion of the carboxylic acid to a more reactive acyl chloride intermediate. nih.gov |

| Scale-Up | Non-linear scaling of reaction parameters. drugdiscoverytrends.com | Careful process development and control of reaction conditions. |

| Changes in impurity profiles and polymorphic forms. drugdiscoverytrends.com | Development of robust crystallization methods. drugdiscoverytrends.com |

Structural Analysis and Characterization Methodologies

Spectroscopic Characterization Techniques

Spectroscopy is the cornerstone for the structural elucidation of novel chemical entities. By examining the interaction of the compound with electromagnetic radiation, detailed information about its molecular framework can be obtained. For m-Tolyl 2-phenylquinoline-4-carboxylate, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy is essential.

While specific experimental data for this compound is not extensively documented in publicly available literature, the characterization of its immediate precursor, 2-(m-Tolyl)quinoline-4-carboxylic acid , provides a solid foundation for understanding its spectroscopic behavior. nih.govfrontiersin.org

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. ¹H-NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C-NMR reveals the carbon skeleton of the molecule.

For the precursor 2-(m-Tolyl)quinoline-4-carboxylic acid , ¹H-NMR data recorded in DMSO-d₆ shows characteristic signals corresponding to the quinoline (B57606) and m-tolyl moieties. nih.govfrontiersin.org The spectrum typically displays a singlet for the carboxylic acid proton at a very downfield chemical shift (around 14.00 ppm). nih.govfrontiersin.org A complex pattern of signals in the aromatic region (approximately 7.00-8.70 ppm) corresponds to the protons of the quinoline ring system and the substituted phenyl group. nih.govfrontiersin.org The methyl group of the tolyl substituent typically appears as a singlet in the upfield region of the aromatic spectrum. nih.govfrontiersin.org

Upon esterification to form This compound , the highly deshielded carboxylic acid proton signal would disappear. Concurrently, new signals corresponding to the protons of the m-cresol (B1676322) esterifying group would emerge in the aromatic region, and the chemical shifts of the adjacent quinoline protons would experience a slight shift.

¹³C-NMR spectra, while not detailed in the provided search results for the specific precursor, are routinely used to confirm the carbon framework of such compounds. nih.govfrontiersin.org The spectrum of this compound would be expected to show distinct signals for the carbonyl carbon of the ester, the carbons of the quinoline and phenyl rings, and the methyl carbon of the tolyl group.

Table 1: ¹H-NMR Data for 2-(m-Tolyl)quinoline-4-carboxylic acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

|---|---|---|---|

| 14.00 | s | - | COOH |

| 8.65 | d | 8.6 | Quinoline-H |

| 8.45 | s | - | Quinoline-H |

| 8.21-8.05 | m | - | Aromatic-H |

| 7.86 | t | 7.7 | Aromatic-H |

| 7.70 | t | 7.6 | Aromatic-H |

| 7.45 | d | 7.6 | Aromatic-H |

| 2.45 | s | - | CH₃ |

Data sourced from studies on 2-(m-Tolyl)quinoline-4-carboxylic acid, a precursor to the title compound. nih.govfrontiersin.org

High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. This method provides unambiguous confirmation of the molecular formula.

For the precursor 2-(m-Tolyl)quinoline-4-carboxylic acid , HRMS analysis yielded a calculated mass ([M+H]⁺) of 264.09798, with an experimental finding of 264.10056, corresponding to the molecular formula C₁₇H₁₃NO₂. nih.govfrontiersin.org This level of accuracy is instrumental in distinguishing between compounds with the same nominal mass. For This compound , HRMS would be expected to confirm its molecular formula of C₂₄H₁₉NO₂.

Table 2: HRMS Data for 2-(m-Tolyl)quinoline-4-carboxylic acid

| Ion | Calculated m/z | Found m/z | Molecular Formula |

|---|---|---|---|

| [M+H]⁺ | 264.09798 | 264.10056 | C₁₇H₁₃NO₂ |

Data sourced from studies on 2-(m-Tolyl)quinoline-4-carboxylic acid. nih.govfrontiersin.org

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In the context of this compound, the IR spectrum would be characterized by several key absorption bands.

A strong absorption band corresponding to the C=O (carbonyl) stretching of the ester group would be expected in the region of 1720-1740 cm⁻¹. This would be a distinguishing feature from its carboxylic acid precursor, which would show a broader C=O stretch at a slightly lower wavenumber (around 1700 cm⁻¹) and a very broad O-H stretch from the carboxylic acid group (typically 2500-3300 cm⁻¹). Other significant peaks would include C-O stretching vibrations for the ester linkage, C=C and C=N stretching vibrations from the aromatic quinoline system, and C-H stretching and bending vibrations.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The extended π-system of the 2-phenylquinoline (B181262) core in this compound would give rise to characteristic absorption bands in the UV-Vis spectrum. Typically, quinoline derivatives exhibit multiple absorption maxima corresponding to π→π* transitions. The exact position and intensity of these bands are sensitive to the substitution pattern on the aromatic rings.

Advanced Chromatographic and Other Analytical Methods

While spectroscopic methods provide detailed structural information, chromatographic techniques are essential for the purification and purity assessment of the compound. High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of compounds like this compound. mdpi.com By using a suitable stationary phase (e.g., C18) and a mobile phase gradient, one can separate the target compound from any starting materials, by-products, or other impurities. The purity is typically assessed by the peak area percentage in the chromatogram.

Thin-Layer Chromatography (TLC) is also routinely employed for monitoring the progress of reactions during the synthesis of quinoline derivatives. nih.gov

Structure Activity Relationship Sar Investigations of 2 Phenylquinoline 4 Carboxylate Derivatives

Positional and Substituent Effects on Core Quinoline (B57606) Structure

Systematic modifications of the 2-phenylquinoline-4-carboxylate scaffold have elucidated the roles of different structural components in determining the molecule's pharmacological profile.

The substituent at the C(2) position of the quinoline ring is a critical determinant of biological activity. A literature review indicates that the presence of an aryl ring at this position is a favorable feature for antibacterial activity. nih.gov This part of the molecule often serves as a "cap group" that can engage in strong hydrophobic interactions with residues in the active site of target enzymes like histone deacetylases (HDACs). nih.govfrontiersin.org

Further studies have explored the effect of increasing the size of this hydrophobic group. For instance, in the development of human neurokinin-3 (hNK-3) receptor antagonists, enlarging the aromatic area at the C(2) position by replacing the phenyl group with a more extensive biphenylyl group was investigated to enhance antagonistic activity. nih.gov This highlights that bulky, lipophilic moieties at C(2) can be pivotal for optimizing the binding affinity to specific biological targets.

The functionality at the C(4) position is integral to the molecule's mechanism of action and has been a primary site for chemical modification. The carboxylic acid group itself is a key feature, but its conversion to various derivatives, such as carboxamides or esters, significantly alters biological outcomes. For example, 2-phenylquinoline-4-carboxamide (B4668241) derivatives have been identified as a new class of tubulin polymerization inhibitors nih.gov and as antagonists for the hNK-3 receptor. nih.gov

In the context of HDAC inhibitors, the C(4) position is modified to incorporate a zinc-binding group (ZBG). nih.govfrontiersin.org Studies have evaluated different ZBGs, including hydroxamic acid and hydrazides. nih.gov The introduction of hydrazides was found to increase the inhibitory activity and selectivity for certain HDAC isoforms, particularly HDAC3. nih.gov Furthermore, the carboxylic acid at C(4) can be replaced with a tetrazole group, which acts as a metabolically stable isostere, a strategy used in medicinal chemistry to improve pharmacokinetic properties. mdpi.com

Substituents on the fused benzene (B151609) ring of the quinoline system (the benzo portion) also play a significant role in modulating biological activity. Research on hNK-3 receptor antagonists found that a derivative with a bromo group at the C(6) position, namely 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid, was the most prominent antagonist in its series. nih.gov

Similarly, in the development of potent antiviral agents that target the human dihydroorotate (B8406146) dehydrogenase (DHODH) enzyme, a fluoro-substituent at the C(6) position was a key feature of the highly active lead compound, 6-fluoro-2-(5-isopropyl-2-methyl-4-phenoxyphenyl)quinoline-4-carboxylic acid (C44). elsevierpure.comnih.gov These findings underscore the importance of the electronic and steric properties of substituents on the benzo ring for fine-tuning receptor and enzyme interactions.

The substitution pattern on the phenyl ring at the C(2) position profoundly influences the molecule's potency. In a study of HDAC inhibitors, substitutions on this ring had varied effects. Compared to the unsubstituted 2-phenylquinoline-4-carboxylic acid derivative, compounds with methyl (like tolyl) or methoxy (B1213986) substitutions on the phenyl ring demonstrated reduced HDAC inhibitory potency. nih.gov In contrast, difluoride and phenyl substitutions on this same ring were found to be conducive to inhibitory activity. nih.gov This suggests that for certain targets like HDACs, electron-withdrawing or bulky non-polar groups may be preferred over smaller electron-donating groups like methyl.

The table below summarizes the effect of various substituents on the C(2)-phenyl ring on HDAC inhibition, as observed in one study. nih.gov

| Compound ID | R Group (on Phenyl Ring) | X Group (at C4) | HDACs (% Inhibition Rate) |

| D1 | -H | -OH | 57.96 ± 0.43 |

| D3 | 4-Cl | -OH | 49.43 ± 3.73 |

| D24 | 4-NHCO-2,4-2F-phenyl | -OH | 66.16 ± 1.57 |

| D28 | 4-Phenyl | -OH | 68.00 ± 2.49 |

Data represents the percentage inhibitory rate at a concentration of 2.0 µM.

Correlation of Structural Features with Biological Target Interactions

The specific structural features of 2-phenylquinoline-4-carboxylate derivatives correlate directly with their interactions at a molecular level with various biological targets.

Histone Deacetylases (HDACs): For HDAC inhibition, the molecule adopts a classic pharmacophore model. The 2-phenylquinoline (B181262) portion acts as a hydrophobic cap group, interacting with surface residues of the enzyme. nih.govfrontiersin.org The functionality at C(4) is designed to be a zinc-binding group (e.g., hydroxamic acid or hydrazide) that coordinates with the zinc ion in the catalytic active site. nih.govfrontiersin.org The selectivity for specific HDAC isoforms, such as HDAC3, can be tuned by modifying this zinc-binding group. nih.gov

Human Neurokinin-3 (hNK-3) Receptor: Antagonism of the hNK-3 receptor is influenced by the steric bulk at C(2) and substitutions on the benzo ring. nih.gov An enlarged aromatic system at C(2), such as a biphenyl (B1667301) group, along with a halogen like bromine at C(6), appears to optimize the interactions necessary for potent antagonistic activity. nih.gov

Tubulin: Certain 2-phenylquinoline-4-carboxamide derivatives function as inhibitors of tubulin polymerization. nih.gov Molecular docking studies suggest these compounds interact with the colchicine (B1669291) binding site on tubulin. nih.gov This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent antiproliferative effects. nih.gov

Human Dihydroorotate Dehydrogenase (DHODH): Potent inhibition of this host enzyme, a strategy for broad-spectrum antiviral activity, requires precise substitutions. A 6-fluoro group on the benzo portion and a complex, substituted biaryl ether group at C(2) were identified as key features for achieving nanomolar inhibitory concentrations against DHODH. elsevierpure.comnih.gov

The table below correlates key structural features with their intended biological targets.

| Biological Target | Key Structural Features |

| Histone Deacetylases (HDACs) | C(2)-phenyl as a hydrophobic cap; C(4) functionality as a zinc-binding group (e.g., hydroxamic acid, hydrazide). nih.govfrontiersin.org |

| Human Neurokinin-3 (hNK-3) Receptor | Bulky hydrophobic group at C(2) (e.g., biphenyl); Halogen substitution at C(6). nih.gov |

| Tubulin | C(4)-carboxamide functionality; Specific C(2)-phenyl substitutions for binding to the colchicine site. nih.gov |

| Human Dihydroorotate Dehydrogenase (DHODH) | Fluoro-substitution at C(6); Complex substituted phenyl group at C(2). elsevierpure.comnih.gov |

SAR-Based Optimization Strategies

The insights gained from SAR studies are directly applied to optimize lead compounds for improved potency, selectivity, and drug-like properties.

One clear example is the development of HDAC inhibitors, where a library of 30 compounds was synthesized to explore the SAR. nih.govfrontiersin.org This systematic approach led to the identification of compound D28 as a selective HDAC3 inhibitor. nih.gov The study concluded that further optimization could involve using hydrazides as the C(4) zinc-binding group to enhance selectivity and focusing on smaller substituents on the cap group to manage molecular weight. nih.govfrontiersin.org

In the pursuit of antiviral agents, SAR-based optimization of a 4-quinoline carboxylic acid scaffold led to the discovery of compound C44, a highly potent inhibitor of human DHODH. elsevierpure.comnih.gov This was achieved through systematic modification of both the benzo and C(2)-phenyl portions of the molecule to maximize interaction with the target enzyme. nih.gov

Similarly, the strategy of enlarging the aromatic moiety at the C(2) position from a phenyl to a biphenylyl group, based on SAR hypotheses, successfully produced a more prominent hNK-3 receptor antagonist. nih.gov These examples demonstrate that a thorough understanding of SAR is a powerful and essential tool for rational drug design and the optimization of lead compounds.

Computational and Theoretical Approaches in Research on M Tolyl 2 Phenylquinoline 4 Carboxylate

Molecular Docking Studies of Compound-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second, typically a larger biological target like a protein. This method is crucial for understanding potential therapeutic applications by estimating the binding affinity and interaction patterns. The molecule with a lower binding energy (more negative value) is considered to have a higher affinity for the target enzyme. frontiersin.org

In the context of related structures, derivatives of 2-phenylquinoline-4-carboxylic acid have been investigated as potential inhibitors of histone deacetylases (HDACs), a class of enzymes involved in cancer development. nih.gov In these studies, the 2-substituted phenylquinoline-4-carboxylic acid structure serves as a "cap group," which is designed to form strong hydrophobic interactions with residues at the opening of the HDAC active site. nih.gov Docking studies for this class of compounds reveal how they fit into the binding pocket and identify the key amino acid residues involved in the interaction. nih.gov For instance, studies on similar quinoline-based molecules have identified interactions with amino acids such as ILE-8, LYS-7, VAL-14, and TRP-12. nih.gov

Table 1: Example Molecular Docking Interaction Data for Quinoline (B57606) Derivatives

| Target Protein | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues | Interaction Type |

|---|---|---|---|

| Histone Deacetylase 3 (HDAC3) | - | (Hypothetical) Phe152, His180 | Hydrophobic, Pi-Pi Stacking |

Note: Data for CB1a is based on 2H-thiopyrano[2,3-b]quinoline derivatives. nih.gov Data for HDAC3 is illustrative for the compound class.

In Silico Prediction of Molecular Descriptors (e.g., LogP values)

In silico methods are widely used to calculate molecular descriptors, which are numerical values that encode information about a molecule's structure and properties. These descriptors are fundamental in quantitative structure-activity relationship (QSAR) models and for predicting a compound's pharmacokinetic profile. nih.gov The octanol-water partition coefficient (LogP) is a key descriptor that indicates the lipophilicity of a compound.

For m-tolyl 2-phenylquinoline-4-carboxylate, several molecular descriptors have been computationally predicted. These values provide a preliminary assessment of its chemical characteristics without the need for initial laboratory synthesis and analysis.

Table 2: Predicted Molecular Descriptors for this compound

| Descriptor | Value |

|---|---|

| Molecular Formula | C23H17NO2 |

| Molecular Weight | 339.4 g/mol |

| Octanol/Water Partition Coefficient (LogP) | 5.6 molaid.com |

| Heavy Atom Count | 26 molaid.com |

| Rotatable Bond Count | 4 molaid.com |

| Hydrogen Bond Donors | 0 molaid.com |

| Hydrogen Bond Acceptors | 3 molaid.com |

Quantum Chemical Calculations for Reaction Mechanisms and Electronic Properties

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. researchgate.net Methods such as B3LYP with basis sets like 6-31++g** are used to calculate various electronic parameters. nih.gov These calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding chemical reactivity and electronic transitions. By analyzing the molecular orbital surfaces, researchers can predict the most likely sites for electrophilic and nucleophilic attack, thereby elucidating potential reaction mechanisms. These theoretical investigations provide a link between a molecule's structure, its stability, and its functional performance. researchgate.net

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In drug discovery and materials science, MD simulations are invaluable for assessing the stability of a ligand-protein complex. researchgate.net After an initial pose is predicted by molecular docking, an MD simulation can be run (e.g., for a duration of 0-100 nanoseconds) to observe how the ligand behaves within the binding pocket under simulated physiological conditions. nih.gov This technique demonstrates the stability of the binding and can reveal conformational changes in both the ligand and the protein that might not be apparent from static docking models. The results can confirm whether the initial binding pose is maintained, providing greater confidence in the predicted interaction. researchgate.net

Application of Machine Learning in Reaction Pathway Prediction and Optimization

Machine learning (ML) is increasingly being applied to accelerate chemical synthesis and discovery. nih.gov For a specific compound like this compound, ML models can be utilized in several ways:

Reaction Deployment: ML models trained on vast databases of known reactions can predict whether a proposed synthesis for the target molecule will be successful with novel substrates. nih.gov

Reaction Development: Machine learning can accelerate the optimization of the reaction conditions (e.g., temperature, catalyst, solvent) required to synthesize the compound, leading to improved yields and purity in a more efficient manner than traditional trial-and-error experimentation. nih.gov

Reaction Discovery: In a broader sense, ML can aid in discovering new synthetic methods or elucidating reaction mechanisms, potentially uncovering more efficient or novel pathways to the 2-phenylquinoline-4-carboxylate scaffold. nih.gov

By integrating large datasets from chemical literature, these predictive models help chemists to design and execute synthetic routes with a higher probability of success. nih.gov

Research Applications and Potential in Advanced Medicinal Chemistry

Role as a Privileged Scaffold and Pharmacophore in Rational Drug Design

The 2-phenylquinoline-4-carboxylic acid framework is recognized as a privileged scaffold in medicinal chemistry. citedrive.com Its rigid, polycyclic aromatic structure provides a robust base for the strategic placement of various functional groups, enabling interactions with a wide array of biological targets. This structural motif is particularly valued in the design of histone deacetylase (HDAC) inhibitors, where it functions as a "cap" group. nih.govfrontiersin.org

In the established pharmacophore model for HDAC inhibitors, three key components are essential: a zinc-binding group (ZBG) that chelates the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the hydrophobic rim of the active site pocket. nih.gov The 2-phenylquinoline-4-carboxylic acid moiety, with its multiple aromatic rings, is designed to form strong hydrophobic interactions with amino acid residues at the opening of the HDAC active site. nih.govfrontiersin.org This interaction not only anchors the inhibitor but can also physically block the entry of natural substrates into the catalytic pocket, enhancing inhibitory efficacy. nih.govfrontiersin.org The versatility of this scaffold allows for substitutions on the phenyl and quinoline (B57606) rings, providing a means to fine-tune the inhibitor's selectivity and potency for different HDAC isoforms. nih.gov

Mechanistic Investigations of Enzyme Inhibition

The inherent structural features of the 2-phenylquinoline-4-carboxylate scaffold make it an ideal candidate for the development of inhibitors against various enzymes critical in disease pathogenesis.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition Studies

Dihydroorotate dehydrogenase (DHODH) is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it a key target for antiproliferative and anti-inflammatory therapies. Inhibitors of DHODH can deplete the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell cycle progression in the S-phase. nih.gov The quinoline-4-carboxylic acid core is a known pharmacophore for DHODH inhibition. nih.gov For instance, the well-known DHODH inhibitor brequinar (B1684385) features a quinoline core where the carboxylate group forms critical interactions, including a salt bridge with an arginine residue (R136) in the enzyme's binding pocket. nih.gov Structure-guided design efforts have utilized the 2-phenylquinoline-4-carboxylic acid scaffold to develop potent DHODH inhibitors, with some analogues demonstrating IC₅₀ values in the nanomolar range. nih.govdocumentsdelivered.com These studies highlight the potential for derivatives of m-tolyl 2-phenylquinoline-4-carboxylate to be explored as DHODH inhibitors.

Histone Deacetylase (HDAC) Inhibition Studies

The 2-phenylquinoline-4-carboxylic acid scaffold has been extensively utilized in the development of novel HDAC inhibitors. nih.govfrontiersin.org In a notable study, 2-(m-Tolyl)quinoline-4-carboxylic acid (referred to as intermediate B9) was synthesized as a key building block for a series of potent and selective HDAC inhibitors. nih.gov This intermediate was incorporated as the cap group and connected via a phenylpiperazine linker to a zinc-binding group (either a hydroxamic acid or a hydrazide). nih.govfrontiersin.org

One of the resulting compounds, D28, which incorporates the m-tolyl-quinoline cap, demonstrated selective inhibitory activity against HDAC3 with an IC₅₀ value of 24.45 µM, while showing no significant inhibition of HDAC1, 2, and 6. nih.govfrontiersin.org Another derivative, D29, which uses a hydrazide as the ZBG, showed even greater potency and selectivity for HDAC3, with an IC₅₀ value of 0.477 µM. frontiersin.org These findings underscore the critical role of the 2-(m-tolyl)quinoline-4-carboxylic acid structure as a selective cap group for targeting specific HDAC isoforms. nih.govfrontiersin.org

| Compound | Target Enzyme | IC₅₀ (µM) | Notes |

| D28 | HDAC3 | 24.45 | Selective over HDAC1, 2, and 6. Derived from 2-(m-Tolyl)quinoline-4-carboxylic acid. nih.govfrontiersin.org |

| D29 | HDAC3 | 0.477 | Highly potent and selective. A hydrazide derivative of the same scaffold. frontiersin.org |

| D29 | HDAC1 | 32.59 | Shows selectivity for HDAC3 over other Class I HDACs. frontiersin.org |

| D29 | HDAC2 | 183.5 | Shows selectivity for HDAC3 over other Class I HDACs. frontiersin.org |

Other Enzyme Target Exploration (e.g., TACE, α-Glucosidase)

The versatility of the 2-phenylquinoline (B181262) scaffold extends to other enzymatic targets. For example, hybrids of 2-phenylquinoline and sugar moieties have been investigated as photoswitchable inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov One such hybrid demonstrated selective photodegradation and significant inhibition of α-glucosidase activity upon UV irradiation. nih.gov This suggests a novel application for derivatives of this compound in developing targeted enzyme inhibitors that can be activated by external stimuli. While direct studies on Tumor Necrosis Factor-α Converting Enzyme (TACE) inhibition by this specific scaffold are not prominent, the general applicability of quinoline-based structures in enzyme inhibition suggests this could be a potential area for future investigation.

Studies on Cellular Pathway Modulation (e.g., Cell Cycle, Apoptosis)

Derivatives of the 2-(m-tolyl)quinoline-4-carboxylic acid scaffold have demonstrated significant effects on cellular pathways that are fundamental to cancer progression, such as the cell cycle and apoptosis. nih.gov The HDAC3-selective inhibitor D28, which is synthesized from the m-tolyl intermediate, was shown to induce cell cycle arrest at the G2/M phase in K562 leukemia cells. nih.gov This effect was dose-dependent, with a notable increase in the G2/M population of cells following treatment. nih.gov

Furthermore, compound D28 was found to promote apoptosis (programmed cell death) in a dose-dependent manner. nih.gov Treatment of K562 cells with D28 led to a significant increase in the apoptotic cell population compared to control cells. nih.gov These mechanistic studies reveal that the anticancer effects of compounds derived from the this compound scaffold are mediated through the modulation of critical cellular processes, specifically by halting cell division and inducing cell death. nih.gov

| Compound | Cell Line | Cellular Effect | Concentration |

| D28 | K562 | Induces G2/M cell cycle arrest | 1 µM and 2 µM |

| D28 | K562 | Promotes apoptosis | 1 µM, 2 µM, and 4 µM |

Utility as Synthetic Intermediates for Complex Molecular Architectures

The compound 2-(m-Tolyl)quinoline-4-carboxylic acid is a valuable synthetic intermediate used to construct more complex and biologically active molecules. nih.gov Its synthesis is typically achieved through classic multicomponent reactions like the Doebner reaction or the Pfitzinger condensation. nih.govacs.org The Doebner reaction involves the condensation of an aniline (B41778), an aldehyde, and pyruvic acid, while the Pfitzinger reaction uses isatin (B1672199) and an α-methyl ketone. nih.govacs.org

In the synthesis of the aforementioned HDAC inhibitors, 2-(m-tolyl)quinoline-4-carboxylic acid (B9) was prepared via the Pfitzinger reaction between isatin and 1-(m-tolyl)ethan-1-one. nih.gov This intermediate, possessing a carboxylic acid functional group, is readily activated (e.g., conversion to an acyl chloride) for subsequent amide bond formation. nih.gov This allows it to be coupled with various linker and zinc-binding-group moieties, demonstrating its utility as a versatile building block for creating libraries of compounds for structure-activity relationship (SAR) studies and the development of optimized drug candidates. nih.govnih.gov

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The chemical synthesis of quinoline (B57606) derivatives, including the parent scaffold of m-Tolyl 2-phenylquinoline-4-carboxylate, has traditionally relied on classic name reactions like the Doebner, Pfitzinger, and Friedländer syntheses. researchgate.netnih.gov However, these methods often face criticism for their demanding reaction conditions, such as high temperatures and the use of hazardous reagents, which are environmentally detrimental. researchgate.netresearchgate.net Consequently, a major challenge and research direction is the paradigm shift towards green and sustainable chemistry. researchgate.net

Future efforts will concentrate on developing one-pot synthetic protocols that minimize waste, solvent use, and energy consumption. researchgate.netresearchgate.net Key areas of innovation include:

Green Catalysis: The exploration of environmentally benign catalysts is a priority. This includes using solid acids like p-toluenesulfonic acid (p-TSA), biodegradable catalysts like formic acid, nanocatalysts for improved recyclability, and even catalyst-free approaches. researchgate.netijpsjournal.comacs.org

Eco-Friendly Solvents: A move away from traditional organic solvents towards greener alternatives such as water and ethanol (B145695) is a critical goal for sustainable synthesis. researchgate.netresearchgate.net

Energy-Efficient Methods: Techniques like microwave-assisted synthesis and ultrasound irradiation are being investigated to reduce reaction times and energy input compared to conventional heating methods. researchgate.netnih.gov

These green approaches aim to make the synthesis of quinoline-4-carboxylates not only more efficient but also economically and environmentally viable. nih.gov

| Synthetic Strategy | Key Features | Sustainability Advantages | Representative Catalysts/Conditions |

| One-Pot Reactions | Multiple reaction steps are performed in a single reactor without isolating intermediates. researchgate.netresearchgate.net | Reduces solvent usage, waste generation, and reaction time. | Fe₃O₄@SiO₂@(CH₂)₃-Urea-Thiazole Sulfonic Acid Chloride (catalyst), solvent-free. researchgate.net |

| Microwave-Assisted Synthesis | Uses microwave energy to heat reactions rapidly and efficiently. researchgate.netnih.gov | Drastically reduces reaction times from hours to minutes; often improves yields. | Water or ethylene (B1197577) glycol as solvent. researchgate.net |

| Nanocatalysis | Employs catalysts at the nanoscale, offering high surface area and reactivity. acs.org | High efficiency, easy recovery and reusability of the catalyst. | Various metal-based nanocatalysts. acs.org |

| Flow Chemistry | Reactions are run in a continuously flowing stream rather than a batch. vapourtec.comresearchgate.net | Enhanced safety, scalability, and process control; high throughput. vapourtec.comresearchgate.net | Photochemical flow reactors with LED lamps. researchgate.net |

Advanced Mechanistic Understanding of Compound-Target Interactions

While quinoline derivatives are known to possess a wide array of biological activities, a deep mechanistic understanding of how compounds like this compound interact with their biological targets at a molecular level is often lacking. nih.gov Future research must move beyond phenotypic screening to pinpoint specific molecular targets and elucidate the precise binding interactions. This is crucial for understanding efficacy and potential off-target effects.

Quinoline-based compounds have been shown to interact with a variety of molecular targets, including:

Kinases: Specific derivatives act as kinase inhibitors, targeting signaling pathways involved in cell proliferation, such as C-RAF kinase. nih.govnih.gov

Histone Deacetylases (HDACs): The 2-phenylquinoline-4-carboxylic acid scaffold has been identified as a "cap" group in the design of novel HDAC inhibitors, with some derivatives showing selectivity for specific isoforms like HDAC3. nih.govfrontiersin.org

DNA and Associated Enzymes: Certain quinolines function by intercalating DNA or inhibiting enzymes crucial for DNA replication and maintenance, such as topoisomerase and DNA gyrase. researchgate.netrsc.org

Tubulin: Some quinoline analogs inhibit cancer cell growth by disrupting microtubule dynamics through the inhibition of tubulin polymerization. nih.gov